PD173952

説明

Significance of Protein Kinase Inhibition in Disease Pathophysiology

Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, autoimmune diseases, and neurodegenerative conditions assaygenie.comnews-medical.netfrontiersin.orgmdpi.comnih.gov. In cancer, aberrant kinase activity can drive uncontrolled cell proliferation, survival, migration, and metastasis scispace.comportlandpress.comnews-medical.netthieme-connect.com. Consequently, protein kinases have become highly important targets for therapeutic intervention mdpi.comnih.govimrpress.comdntb.gov.ua. Inhibiting specific kinases involved in disease pathways offers a targeted approach to modulate aberrant signaling and potentially restore normal cellular function assaygenie.com. The development of protein kinase inhibitors (PKIs) has represented a significant breakthrough in targeted therapies, particularly in oncology, by targeting specific signaling pathways crucial for tumor growth and survival news-medical.netmdpi.comimrpress.com.

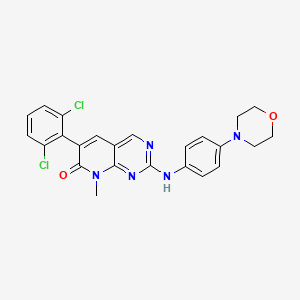

Overview of PD173952 as a Pyrido[2,3-d]pyrimidine-based Inhibitor

This compound is a synthetic chemical compound classified as a pyrido[2,3-d]pyrimidine derivative smolecule.comnih.gov. This structural class is known for its ability to inhibit various cellular processes regulated by kinases smolecule.com. This compound functions as a small-molecule kinase inhibitor, primarily acting by binding to the ATP-binding site of target kinases, thereby preventing substrate phosphorylation smolecule.com. This competitive inhibition mechanism is crucial for its activity smolecule.com.

This compound has been characterized as a multi-kinase inhibitor, demonstrating potent inhibitory activity against several kinases. Notably, it is a potent and selective inhibitor of Src family kinases (SFKs), specifically targeting Src, Yes, and Fyn kinases smolecule.comnih.gov. It also exhibits inhibitory activity against Bcr-Abl, a key tyrosine kinase involved in chronic myeloid leukemia (CML), and c-Kit signaling pathways smolecule.com. Additionally, this compound is a potent Myt1 kinase inhibitor medchemexpress.comtargetmol.commolnova.com.

The inhibitory potency of this compound against certain kinases has been quantified by their half-maximal inhibitory concentration (IC50) values.

| Kinase | IC50 (nM) | Source |

| Lyn | 0.3 | medchemexpress.commolnova.comprobechem.com |

| Abl | 1.7 | medchemexpress.commolnova.comprobechem.com |

| Csk | 6.6 | medchemexpress.commolnova.comprobechem.com |

This compound has also shown a Ki value of 8.1 nM against Myt1 kinase medchemexpress.comtargetmol.commolnova.comacs.org.

Historical Context of Tyrosine Kinase Inhibitor Development and this compound's Place

The recognition of activated tyrosine kinases' role in human cancer spurred the development of tyrosine kinase inhibitor (TKI) drugs pnas.orgacs.org. The discovery of the transforming oncogene of the Rous sarcoma virus (v-Src) as a protein kinase in 1978 was a foundational moment, highlighting the link between dysregulated kinase signaling and disease thieme-connect.comacs.org. The identification of the Bcr-Abl genetic lesion in CML led to the development of imatinib, the first clinically successful TKI, approved in 2001 mdpi.comacs.orgnih.govcsic.es. Imatinib's success revolutionized cancer therapy and served as a paradigm for targeted cancer therapeutics mdpi.comacs.orgcsic.es.

This compound emerged in this landscape as researchers sought to develop additional Bcr-Abl tyrosine kinase inhibitors and explore inhibitors targeting other kinases, including the Src family smolecule.comnih.govresearchgate.net. While imatinib primarily targeted Bcr-Abl, this compound demonstrated potent inhibition of Src family kinases in addition to Bcr-Abl smolecule.commedchemexpress.commolnova.comresearchgate.net. This profile positioned this compound as an important tool for studying the roles of these kinases in various cellular processes and diseases, contributing to the broader understanding of kinase signaling networks and the potential of multi-targeted inhibition smolecule.comfrontiersin.orgnih.gov. Its development reflects the ongoing efforts to design small-molecule inhibitors with specific kinase selectivity profiles nih.gov.

Scope and Objectives of this compound Academic Research

In academic research, this compound is primarily utilized as a pharmacological tool to investigate the roles of its target kinases, particularly Src family kinases and Bcr-Abl, in various biological processes and disease models smolecule.comfrontiersin.org. Researchers employ this compound in in vitro (cell-based) and in vivo studies to:

Study signaling pathways: Elucidate the downstream effects of inhibiting Src family kinases, Bcr-Abl, and other targets on cellular processes such as proliferation, survival, migration, and apoptosis smolecule.comnih.govmedchemexpress.com.

Validate kinase targets: Confirm the importance of specific kinases in the pathophysiology of diseases like cancer and inflammatory disorders portlandpress.comnews-medical.netnih.govsmolecule.com.

Investigate mechanisms of action: Understand how inhibiting these kinases impacts cellular behavior and contributes to potential therapeutic effects smolecule.com. For example, studies have shown this compound can induce apoptosis in Bcr-Abl-dependent hematopoietic cells and inhibit cell cycle progression in certain cancer cell lines smolecule.commedchemexpress.commolnova.comnih.govresearchgate.net.

Explore potential therapeutic applications: Evaluate the efficacy of inhibiting these kinases in preclinical models of various diseases, including cancer and neurodegenerative disorders frontiersin.orgsmolecule.comtargetmol.comexplorationpub.com.

Study resistance mechanisms: Investigate how cells develop resistance to kinase inhibitors by using compounds like this compound in long-term studies or in combination with other agents nih.gov.

This compound's well-characterized inhibitory profile against key kinases makes it a valuable probe for dissecting complex cellular signaling networks in academic laboratory settings smolecule.comfrontiersin.org.

特性

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEJMVDCQZRHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416167 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305820-75-1 | |

| Record name | PD-173952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305820751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-173952 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-173952 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GA4ESY8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Pd173952 Action

ATP-Competitive Kinase Inhibition

PD173952 functions primarily as an ATP-competitive inhibitor of kinases. smolecule.com This mechanism involves the compound binding to the ATP-binding site of the target enzyme, thereby preventing adenosine triphosphate (ATP) from accessing the active site and facilitating the transfer of a phosphate group. smolecule.comreactionbiology.com This competition with ATP is crucial for its inhibitory activity. smolecule.com ATP-competitive inhibitors represent the largest class of clinically approved kinase inhibitors. reactionbiology.com While effective, this mode of action can be challenged by the high intracellular concentrations of ATP and the structural similarities among the ATP-binding pockets of different kinases, which can make achieving high selectivity difficult. reactionbiology.com

Binding Site Interactions and Conformational Dynamics

As an ATP-competitive inhibitor, this compound binds within or near the ATP binding site of its target kinases. reactionbiology.com This interaction prevents substrate phosphorylation. smolecule.com The binding of inhibitors to the ATP-binding pocket can influence the conformational entropy of the kinase, thereby modulating the allosteric coupling between the nucleotide and substrate-binding sites. nih.gov While specific detailed research findings on the precise binding site interactions and conformational dynamics of this compound were not extensively detailed in the search results, studies on similar ATP-competitive inhibitors and kinase complexes, such as the crystal structure of a related compound (PD173955) with the Abl kinase domain, provide insights into how these molecules interact within the ATP-binding cleft. researchgate.net Such interactions typically involve hydrogen bonds with residues in the active site, like methionine, which is conserved in many kinases. researchgate.net

Kinase Inhibition Spectrum and Selectivity Profiles

This compound is known to inhibit a range of tyrosine kinases, demonstrating selectivity towards specific pathways. smolecule.commedchemexpress.com Its inhibitory profile includes key kinases involved in various cellular processes.

Here is a summary of reported IC50 and Ki values for this compound against various kinases:

Note: IC50 values can vary depending on the experimental conditions and cell lines used. Some sources report IC50 values for cell growth inhibition, while others report values for kinase inhibition assays.

Src Family Kinases (Src, Yes, Fyn) Inhibition

This compound is recognized as a potent and selective inhibitor of Src family kinases (SFKs), including Src, Yes, and Fyn. smolecule.commedchemexpress.comglpbio.comnih.govnih.gov Inhibition of these kinases by this compound has been shown to impact various cellular processes regulated by SFKs, such as cell motility and proliferation. smolecule.comnih.govnih.gov Studies in normal human keratinocytes demonstrated that this compound potently inhibited proliferation and migration, and also markedly inhibited the elaboration of soluble amphiregulin, a process influenced by SFKs. nih.gov In platelets, this compound has been shown to inhibit Src kinase-dependent phosphorylation events crucial for processes like clot retraction and thromboxane A2 generation. ashpublications.orgnih.gov

Bcr-Abl Kinase Inhibition

This compound is also a known inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase central to chronic myelogenous leukemia (CML). smolecule.commedchemexpress.comresearchgate.netmedchemexpress.commolnova.comprobechem.commedchemexpress.comnih.govaacrjournals.orgglpbio.commedchemexpress.com It has demonstrated potency in inhibiting Bcr-Abl-dependent cell growth in the low nanomolar range (approximately 2–35 nM). smolecule.comresearchgate.netaacrjournals.org this compound inhibits the tyrosine phosphorylation of Bcr-Abl and its substrates, such as CrkL, in a concentration-dependent manner. medchemexpress.commolnova.com Inhibition of Bcr-Abl by this compound can lead to cell cycle arrest and induction of apoptosis in Bcr-Abl-dependent cell lines like K562. smolecule.commedchemexpress.commolnova.comnih.govaacrjournals.org Research has explored this compound as a potential therapeutic agent for CML, particularly in the context of resistance to other Bcr-Abl inhibitors like imatinib. researchgate.netnih.govaacrjournals.org

c-Kit Receptor Tyrosine Kinase Inhibition

This compound has been shown to inhibit the c-Kit receptor tyrosine kinase. smolecule.commedchemexpress.commedchemexpress.comaacrjournals.orgmedchemexpress.com c-Kit is a receptor tyrosine kinase involved in various cellular functions, including cell proliferation and survival. smolecule.com Studies have indicated that this compound can inhibit c-Kit autophosphorylation and c-Kit ligand-dependent cell proliferation. smolecule.comaacrjournals.org The potency of this compound against c-Kit has been reported with an IC50 of approximately 25 nM for inhibiting c-Kit autophosphorylation and 40 nM for inhibiting c-Kit ligand-dependent proliferation in certain cell lines. aacrjournals.org This inhibition of c-Kit signaling further contributes to this compound's multifaceted role in modulating critical signaling networks. smolecule.com

Lyn, Abl, and Csk Kinase Inhibition

This compound has been demonstrated to inhibit the activity of several tyrosine kinases, including Lyn, Abl, and Csk. Research indicates that this compound exhibits potent inhibitory activity against these kinases, with reported IC50 values in the nanomolar range. Specifically, IC50 values of 0.3 nM for Lyn, 1.7 nM for Abl, and 6.6 nM for Csk have been reported medchemexpress.com. This suggests that this compound is a highly effective inhibitor of Lyn and Abl kinases, with slightly lower potency against Csk.

| Kinase | IC50 (nM) |

|---|---|

| Lyn | 0.3 |

| Abl | 1.7 |

| Csk | 6.6 |

These inhibitory effects contribute to the broader impact of this compound on cellular processes regulated by these kinases.

Myt1 Kinase Inhibition

In addition to its effects on tyrosine kinases, this compound is also known to inhibit Myt1 kinase. Myt1 is a membrane-associated tyrosine and threonine-specific kinase involved in cell cycle regulation. Studies have shown that this compound acts as a potent inhibitor of Myt1 kinase, with a reported Ki value of 8.1 nM medchemexpress.com. This indicates a strong binding affinity and inhibitory effect on Myt1 activity.

| Kinase | Ki (nM) |

|---|---|

| Myt1 | 8.1 |

The inhibition of Myt1 kinase by this compound suggests an influence on cell cycle progression, as Myt1 plays a role in regulating the G2/M transition by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1).

MARK4 Kinase Inhibition

Research also indicates that this compound can inhibit MARK4 (Microtubule Affinity Regulating Kinase 4). MARK4 is a serine/threonine kinase involved in regulating microtubule dynamics and cell polarity. Inhibition of MARK4 has been explored in the context of various diseases, including neurodegenerative disorders and cancer nih.govresearchgate.net. While specific detailed inhibition data (like IC50 values) for this compound against MARK4 were not prominently found in the immediate search results, its inclusion in the outline suggests reported inhibitory activity. MARK4 plays a role in phosphorylating microtubule-associated proteins like tau, affecting their binding to microtubules nih.govresearchgate.net.

Potential Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The potential inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound has been noted in some contexts citeab.com. CDK2 is a key regulator of the cell cycle, particularly the G1/S transition ijpsonline.comontosight.ai. While some compounds structurally related to kinase inhibitors might show activity against CDK2, the provided information does not definitively establish this compound as a primary or highly potent CDK2 inhibitor. One source mentions a different compound being equipotent against PKCζ and CDK2 kinase activities guidetopharmacology.org. Further specific research on this compound's direct inhibitory effect and potency on CDK2 would be required for a comprehensive understanding.

Specificity and Off-Target Effects

This compound is characterized as a tyrosine kinase inhibitor with notable potency against Lyn, Abl, and Csk medchemexpress.com. While it demonstrates potent inhibition of these specific kinases, like many kinase inhibitors, it may also interact with other kinases or cellular targets, leading to potential off-target effects. The degree of specificity is crucial in determining the therapeutic window and potential side effects of a compound. Some sources highlight its selectivity towards Src family kinases smolecule.com. However, a comprehensive profile of all potential off-target interactions would require extensive kinome-wide screening data. The reported inhibition of Myt1 and MARK4, in addition to Lyn, Abl, and Csk, indicates that this compound is not solely specific to a single kinase family medchemexpress.comciteab.com.

Downstream Signaling Pathway Modulation

The inhibition of key kinases by this compound leads to the modulation of various downstream signaling pathways that are regulated by these enzymes medchemexpress.comresearchgate.net. Tyrosine kinases like Abl and Src family kinases (including Lyn and Csk) are central components of numerous signaling cascades involved in processes such as cell proliferation, survival, migration, and differentiation researchgate.netahajournals.org. By inhibiting the activity of these kinases, this compound disrupts the phosphorylation events that propagate signals through these pathways.

Regulation of Tyrosine Phosphorylation of Key Substrates (e.g., p210Bcr-Abl, CrkL)

A significant consequence of this compound's action is the regulation of tyrosine phosphorylation of key downstream substrates. In cells expressing the oncogenic fusion protein p210Bcr-Abl, which exhibits constitutive tyrosine kinase activity, this compound has been shown to inhibit the tyrosine phosphorylation of p210Bcr-Abl itself and its downstream targets, such as CrkL medchemexpress.comglpbio.commolnova.com. The p210Bcr-Abl kinase is a primary driver in chronic myeloid leukemia (CML), and its aberrant activity leads to the phosphorylation of numerous proteins involved in growth and survival pathways researchgate.netmedchemexpress.com. CrkL is an adaptor protein that is a major substrate of Bcr-Abl, and its phosphorylation is crucial for Bcr-Abl-mediated transformation aacrjournals.orgnih.gov. This compound inhibits the tyrosine phosphorylation of p210Bcr-Abl and CrkL in a concentration-dependent manner in cell lines like K562, which express p210Bcr-Abl medchemexpress.comglpbio.commolnova.com. This reduction in phosphorylation disrupts the downstream signaling cascades activated by Bcr-Abl, contributing to the cellular effects observed with this compound treatment, such as inhibition of cell viability and induction of apoptosis in Bcr-Abl-dependent cells medchemexpress.commolnova.com.

| Substrate | Effect of this compound | Cellular Context | Reference |

|---|---|---|---|

| p210Bcr-Abl | Inhibition of tyrosine phosphorylation | K562 cells | medchemexpress.comglpbio.commolnova.com |

| CrkL | Inhibition of tyrosine phosphorylation | K562 cells | medchemexpress.comglpbio.commolnova.com |

This targeted inhibition of substrate phosphorylation highlights a key mechanism by which this compound exerts its biological effects by directly interfering with the aberrant signaling driven by kinases like Bcr-Abl.

Impact on MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival in response to extracellular stimuli frontiersin.orgmdpi.com. Aberrant activation of this pathway is frequently observed in various diseases, including cancer nih.govnih.gov.

Research indicates that this compound can influence the MAPK/ERK pathway. While some studies investigate the pathway in general or the effects of other inhibitors mdpi.comnih.govnih.govresearchgate.netthno.orgbiorxiv.orgresearchgate.netresearchgate.net, this compound has been noted in the context of inhibiting kinases that can affect this pathway. For instance, this compound is described as a tyrosine kinase inhibitor, including members of the Src family researchgate.netscience.gov, and Src kinases can be upstream regulators of the MAPK/ERK pathway. Studies have shown that inhibiting Src family kinases can impact cellular processes like motility and proliferation science.govresearchgate.net.

Specific detailed findings on the direct impact of this compound on the phosphorylation or activity levels of key components within the MAPK/ERK pathway (such as ERK1/2, MEK, or RAF) from the search results are limited. However, its classification as a tyrosine kinase inhibitor that targets Src family kinases suggests an indirect influence on pathways regulated by these kinases, which include the MAPK/ERK cascade.

Effects on JAK/STAT Signaling

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling route, predominantly involved in mediating responses to cytokines and growth factors, regulating processes like cell growth, differentiation, and immune function researchgate.netnih.gov. Dysregulation of the JAK/STAT pathway is implicated in inflammatory diseases and cancers researchgate.netnih.gov.

This compound has been mentioned in the context of JAK/STAT signaling as a tyrosine kinase inhibitor medchemexpress.comambeed.com. The JAK kinases themselves are tyrosine kinases, and their activity is central to the activation of STAT proteins researchgate.netnih.gov. Inhibition of JAK kinases can block the phosphorylation and subsequent activation and nuclear translocation of STAT proteins, thereby disrupting downstream gene expression regulated by this pathway.

While the search results indicate this compound as a tyrosine kinase inhibitor with potential relevance to JAK/STAT signaling medchemexpress.comambeed.com, detailed experimental data specifically demonstrating the direct inhibitory effects of this compound on specific JAK kinases or STAT phosphorylation levels were not prominently found within the provided snippets. However, the general understanding of tyrosine kinase inhibitors and their targets suggests a potential for this compound to modulate this pathway, likely through its effects on upstream kinases.

Influence on PI3K/AKT Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is a major intracellular signaling pathway that plays a critical role in cell survival, growth, proliferation, and metabolism nih.govfrontiersin.orgplos.orgbwise.kr. Activation of this pathway is often triggered by growth factors and other extracellular signals and is frequently dysregulated in cancer nih.govnih.govplos.org.

This compound has been linked to the PI3K/AKT pathway in research. One study identified this compound in a chemical screen that aimed to establish compounds impacting Akt signaling in zebrafish embryonic cells . Another study mentioned this compound in the context of compounds that suppress melanoma tumor growth by inhibiting the PI3K/AKT/XIAP pathway . This suggests that this compound may directly or indirectly inhibit components of the PI3K/AKT pathway, leading to reduced cell survival and proliferation.

Research findings indicate that inhibition of the PI3K/AKT pathway can lead to effects such as cell cycle arrest and apoptosis nih.gov. Given the mention of this compound's potential to inhibit this pathway and suppress tumor growth , further investigation into its specific targets and mechanisms within the PI3K/AKT cascade would be valuable.

Data regarding the specific concentrations of this compound used and the observed effects on the phosphorylation or activity of PI3K, AKT, or downstream targets like XIAP were not extensively detailed in the provided search snippets, beyond the indication of its inclusion in relevant screens and its association with pathway inhibition .

Summary of Pathway Influence:

| Pathway | Indication of Influence by this compound | Specific Mechanism/Findings (Based on Snippets) |

| MAPK/ERK | Mentioned as a tyrosine kinase inhibitor targeting Src family kinases, which can regulate MAPK/ERK. researchgate.netscience.gov | Indirect influence suggested through targeting upstream kinases. Direct detailed findings on MAPK/ERK components are limited in snippets. |

| JAK/STAT | Classified as a tyrosine kinase inhibitor with relevance to JAK/STAT signaling. medchemexpress.comambeed.com | Potential modulation through inhibiting JAK kinases or upstream regulators. Detailed direct evidence is limited in snippets. |

| PI3K/AKT | Identified in a screen impacting Akt signaling; associated with suppressing tumor growth via PI3K/AKT inhibition. | Suggestion of direct or indirect inhibition of pathway components. Specific molecular details are limited in snippets. |

This table summarizes the indicated influence of this compound on the three pathways based on the provided search results. The level of detailed mechanistic data for each pathway varies across the snippets.

Cellular and Subcellular Effects of Pd173952

Cell Proliferation and Viability Modulation

Studies have demonstrated that PD173952 significantly modulates cell proliferation and viability, particularly in cancer cells driven by specific kinase activities.

Inhibition of Bcr-Abl-dependent Cell Growth

This compound is recognized as a potent inhibitor of the Bcr-Abl tyrosine kinase. nih.govwikipedia.orgfishersci.caciteab.com This kinase is a key driver in chronic myelogenous leukemia (CML). This compound effectively inhibits the proliferation of cell lines that express Bcr-Abl, including K562 and Ba/F3-Bcr-Abl cells. nih.govwikipedia.orgfishersci.caciteab.com Research indicates that this compound is active against Bcr-Abl mutants that have developed resistance to imatinib. nih.govwikipedia.orgciteab.com The mechanism of action involves targeting the ATP-binding site of the Bcr-Abl kinase. nih.gov Inhibitory concentrations (IC50) for this compound against Bcr-Abl kinase activity and Bcr-Abl-dependent cell proliferation are typically in the low nanomolar range. nih.govwikipedia.orgfishersci.caprobechem.comresearchgate.net For instance, it has an IC50 of 1.7 nM against Abl kinase. probechem.com Reported IC50 values for inhibiting Bcr-Abl-dependent cell growth in various cell lines range from 2 to 35 nM. researchgate.net

Effects on Various Cancer Cell Lines

Beyond its effects on Bcr-Abl, this compound also exhibits activity against other receptor tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFR). wikipedia.org Investigations into non-small cell lung cancer (NSCLC) cell lines, particularly those with FGFR1 amplification or mutation, have shown that this compound can inhibit their proliferation and induce apoptosis. cymitquimica.com Specific NSCLC cell lines affected include H1581, H1703, and H524. cymitquimica.com

Cell Cycle Regulation

This compound influences the progression of the cell cycle, leading to arrest at specific phases in susceptible cells. wikipedia.orgcymitquimica.com

Induction of G1 Phase Cell Cycle Arrest

In Bcr-Abl-expressing cells, treatment with this compound has been shown to induce cell cycle arrest in the G1 phase. fishersci.ca This is characterized by an observed increase in the population of cells in the G1 phase following exposure to the compound. fishersci.ca

S-phase Inhibition of Cell Cycle Progression

This compound has also been reported to affect the S-phase of the cell cycle, particularly in the context of NSCLC cells. cymitquimica.com This can manifest as inhibition of S-phase progression or accumulation of cells within the S-phase, depending on the specific cellular context and experimental conditions. cymitquimica.com

Role of Myt1 and Wee1 Kinase Inhibition

The cell cycle regulatory effects of this compound are partly attributed to its inhibition of Myt1 and Wee1 kinases. cymitquimica.comdrugbank.com Myt1 and Wee1 are key kinases involved in controlling cell cycle transitions. cymitquimica.com Inhibition of these kinases by this compound contributes to observed cell cycle abnormalities, which can include premature mitotic entry and the accumulation of DNA damage, particularly in FGFR-driven cell lines. cymitquimica.com this compound is described as a potent Myt1 kinase inhibitor. drugbank.com

Table 1: Reported IC50 Values of this compound

| Target/Cell Line | IC50 Value | Reference |

| Abl kinase | 1.7 nM | probechem.com |

| Bcr-Abl-dependent cell growth (range) | 2 - 35 nM | researchgate.net |

| Lyn kinase | 0.3 nM | probechem.com |

| Csk kinase | 6.6 nM | probechem.com |

Table 2: Observed Cell Cycle Effects of this compound

| Cell Type | Primary Effect on Cell Cycle | Reference |

| Bcr-Abl-expressing cells | G1 phase arrest | fishersci.ca |

| FGFR-driven NSCLC cells | S-phase inhibition/effects | cymitquimica.com |

Apoptosis Induction

This compound has demonstrated the ability to induce apoptosis in various cancer cell lines. smolecule.com This pro-apoptotic effect is a key area of research into the compound's potential therapeutic applications. smolecule.com

One of the mechanisms associated with this compound-induced apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP). PARP is a nuclear enzyme involved in DNA repair, and its cleavage into characteristic fragments (typically 89 kDa and 24 kDa) by caspases is a hallmark event of apoptosis. nih.gov While the search results indicate that PARP cleavage is a marker of apoptosis and can be induced by various stimuli, including other Bcr-Abl inhibitors, one source explicitly mentions that an 85-kDa PARP fragment was detected in K562 cells treated with this compound, indicating the induction of PARP cleavage. medchemexpress.comnih.govncats.ioresearchgate.net

This compound has been shown to induce apoptosis in Bcr-Abl-dependent hematopoietic cells. molnova.commolnova.comprobechem.com This is particularly relevant in the context of chronic myelogenous leukemia (CML), where the Bcr-Abl tyrosine kinase plays a crucial role in promoting cell growth and survival. aacrjournals.org Studies using cell models such as 32Dp210(Bcr-Abl) and Baf3p210(Bcr-Abl) cells have demonstrated that this compound can induce apoptosis in these cells. nih.gov However, research also indicates that factors like Interleukin-3 (IL-3) can protect Bcr-Abl-transformed, IL-3 responsive hematopoietic progenitor cells from this compound-induced apoptosis, suggesting potential mechanisms of resistance. nih.gov this compound has been shown to inhibit the tyrosine phosphorylation of p210 Bcr-Abl and CrkL in K562 cells in a concentration-dependent manner, which is linked to its ability to induce apoptosis in these cells. molnova.commedchemexpress.com

Here is a summary of the effect of this compound on K562 cell viability and apoptosis:

| Cell Line | Concentration of this compound | Incubation Time | Effect | Citation |

| K562 | 0.5 μM | 1-4 days | Inhibits cell viability | medchemexpress.com |

| K562 | 0.5 μM | 24 and 48 h | Induces apoptosis | medchemexpress.com |

| K562 | 0-1000 nM | 12 h | Inhibits tyrosine phosphorylation of p210Bcr-Abl and CrkL (concentration-dependent) | molnova.commedchemexpress.com |

Cleavage of PARP

Impact on Cellular Processes and Phenotypes

Beyond apoptosis induction, this compound influences other critical cellular processes and phenotypes, largely due to its inhibition of Src family kinases and other targets. smolecule.commolnova.com

This compound has been observed to block cell motility. nih.govresearchgate.netosti.gov This effect is consistent with its role as a Src family kinase inhibitor, as these kinases are involved in regulating cell movement and invasion. smolecule.comnih.gov Studies have shown that this compound can potently inhibit the migration of normal human keratinocytes. nih.gov Additionally, inhibition of PKMYT1, a protein kinase that can be inhibited by this compound and other pyridopyrimidine derivatives, has been shown to decrease migration and invasion abilities in esophageal squamous cell carcinoma cell lines, suggesting a potential indirect link between this compound and these processes through PKMYT1 inhibition. dovepress.com this compound has also been shown to partially inhibit clot retraction, a process involving platelet force development and Src-kinase involved in outside-in signaling. nih.gov

Research indicates that this compound can impact cellular differentiation. In embryonic stem cells, this compound has been shown to promote self-renewal by reducing spontaneous differentiation observed under standard culture conditions. nih.gov This suggests that Src family kinase activity, which is inhibited by this compound, may play a role in the differentiation process of these cells. nih.gov Furthermore, this compound was identified in a chemical screen using zebrafish embryonic cells, and while the primary focus of that study was on Akt activation and neural crest development, it highlights the use of this compound as a tool in studying developmental processes involving cellular differentiation. hubrecht.eu Another study investigating the effects of checkpoint tyrosine kinase inhibitors on rat pancreatic beta cell proliferation also utilized this compound and noted its ability to inhibit various checkpoint kinases and Src-family kinases, which could indirectly influence differentiation processes in these cells. plos.org

Preclinical Research and Therapeutic Implications

In Vitro Studies on PD173952 Efficacy

In vitro research has been crucial in characterizing the effects of this compound at the cellular and molecular levels. These studies have explored its impact on kinase activity, cell survival, apoptosis, protein phosphorylation, and even platelet function.

Assays for Kinase Activity Inhibition (IC50, Ki Determinations)

This compound functions as a tyrosine kinase inhibitor. Studies have determined its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against several kinases to quantify its potency and selectivity. The IC50 represents the concentration of an inhibitor required to reduce enzymatic activity by 50%, while the Ki reflects the dissociation constant and is an intrinsic measure of binding affinity, independent of enzyme concentration. aatbio.comebmconsult.com

This compound has demonstrated potent inhibitory activity against Lyn, Abl, and Csk kinases, with reported IC50 values of 0.3 nM, 1.7 nM, and 6.6 nM, respectively. medchemexpress.commolnova.com It is also identified as a potent Myt1 kinase inhibitor, with a reported Ki of 8.1 nM. medchemexpress.commolnova.comresearchgate.netdrugbank.com Some studies indicate its potency against Bcr-Abl tyrosine kinase activity with an IC50 of approximately 1–2 nM. aacrjournals.org this compound has also shown inhibitory effects on fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 98.8 nM and Src with an IC50 of 8.35 nM. bindingdb.org

Here is a summary of reported kinase inhibition data for this compound:

| Kinase Target | IC50 (nM) | Ki (nM) |

| Lyn | 0.3 | - |

| Abl | 1.7 | - |

| Csk | 6.6 | - |

| Myt1 | - | 8.1 |

| Bcr-Abl | 1-2 | - |

| Fibroblast growth factor receptor 1 | 98.8 | - |

| Src | 8.35 | - |

Cell Line Models (e.g., K562, MEG-01, M07e, R10, MDA-MB-468, MCF-7, ccRCC)

Various cell lines have been utilized to investigate the effects of this compound, particularly in the context of cancer research. K562 and MEG-01 cells, which are Bcr-Abl-expressing hematopoietic cell lines, have been used to study this compound's ability to induce apoptosis. medchemexpress.commolnova.com Studies have also explored its effects on cell cycle progression in breast cancer cell lines such as MDA-MB-468 and MCF-7. tandfonline.comnih.govnih.gov While the provided search results mention ccRCC (clear cell Renal Cell Carcinoma) in the context of cell death inhibition by other compounds biorxiv.org, specific data on this compound's effects on ccRCC cell lines were not prominently found within the provided snippets. The use of diverse cell lines allows researchers to assess the compound's efficacy across different cancer types and genetic backgrounds.

Evaluation of Cell Viability and Apoptosis

This compound has been shown to impact cell viability and induce apoptosis in sensitive cell lines. In K562 cells, this compound at a concentration of 0.5 μM inhibited cell viability over 1-4 days. medchemexpress.commolnova.com Apoptosis, a form of programmed cell death, was observed in K562 and MEG-01 cells treated with 0.5 μM this compound for 24 and 48 hours, indicated by the detection of an 85-kDa PARP fragment. medchemexpress.commolnova.comnih.gov These findings suggest that this compound can trigger cell death pathways in certain cancer cell models.

Assessment of Protein Tyrosine Phosphorylation

As a tyrosine kinase inhibitor, this compound's impact on protein tyrosine phosphorylation has been a key area of investigation. In K562 cells, this compound inhibited the tyrosine phosphorylation of p210Bcr-Abl and CrkL in a concentration-dependent manner, with concentrations ranging from 0 to 1000 nM over 12 hours. medchemexpress.commolnova.com This inhibition of phosphorylation is a direct consequence of its action on tyrosine kinases like Bcr-Abl. Additionally, in studies related to clot retraction, this compound was shown to abolish αIIbβ3-dependent protein tyrosine phosphorylation, including PLCγ2. nih.govreading.ac.uk

Clot Retraction and Platelet Aggregation Studies

This compound has been investigated for its effects on platelet function, specifically clot retraction and platelet aggregation. Clot retraction is a process mediated by platelets that helps consolidate thrombus formation. nih.gov Studies using human washed platelets demonstrated that this compound significantly reduced the rate of clot retraction, although it did not completely prevent its completion. nih.gov This effect was linked to the abolition of αIIbβ3-dependent protein tyrosine phosphorylation. nih.govreading.ac.uk While clot retraction and platelet aggregation are related aspects of hemostasis, the provided information primarily details this compound's impact on clot retraction and the associated phosphorylation events, rather than direct effects on platelet aggregation itself. nih.govbham.ac.ukphorteeducacional.com.br

Adenosine Receptor Ligand Screening

This compound has been included in screening efforts to identify ligands for adenosine receptors. In one study utilizing a high-throughput screening approach for the adenosine A3 receptor (A3AR), this compound was tested. researchgate.net At the highest concentration tested (10 µM), this compound only weakly displaced the binding of a fluorescent ligand (CA200645) at the A3AR, which prevented an accurate affinity determination. researchgate.net This suggests that this compound does not have significant high-affinity binding to the adenosine A3 receptor compared to known ligands. Adenosine receptors are a subfamily of G protein-coupled receptors that are activated by adenosine and are involved in various physiological and pathological functions. nih.govuoa.grceltarys.comnih.gov

In Vivo Studies and Translational Research

Preclinical research is a critical phase in the development of potential therapies, involving both in vitro and in vivo studies to evaluate the safety and efficacy of drug candidates before human trials. In vivo studies, particularly those utilizing animal models, are essential for understanding the potential impact of therapies on living biological systems and are a necessary step before clinical trials. mdpi.comresearchgate.net While in vitro studies offer flexibility, their results may not always correlate with in vivo outcomes. mdpi.comresearchgate.net Animal models are designed to recapitulate some pathophysiological and behavioral characteristics of human disorders, allowing researchers to study disease mechanisms and screen compounds for efficacy. scantox.comresearchgate.net

Animal Models for Disease Investigation

Various animal models are employed in preclinical research to investigate diseases and evaluate potential therapeutic interventions. The choice of animal model is crucial and should be based on a thorough literature review to identify the most appropriate model for the specific investigation. mdpi.com These models aim to mimic human conditions, although they inevitably have limitations due to physiological and biochemical differences between species. researchgate.netwellbeingintlstudiesrepository.org

Chronic Myeloid Leukemia (CML) Models

Chronic Myeloid Leukemia (CML) is a myeloproliferative disease characterized by the presence of the Philadelphia (Ph) chromosome, resulting in the BCR-ABL fusion protein, a constitutively active tyrosine kinase. nih.govd-nb.info Overexpressed recombinant Bcr-Abl can induce CML-like leukemia in animal models. aacrjournals.org A variety of in vivo mouse models, including transgenic, knock-in, and murine bone marrow retroviral transduction models, have been developed to study the molecular pathology of CML and improve therapeutic approaches. nih.govresearchgate.net Immunodeficient xenograft models also allow for the use of human stem/progenitor cells and cells directly from CML patients for in vivo studies. nih.govresearchgate.net this compound has been identified as a Bcr-Abl tyrosine kinase inhibitor and a member of the Src protein family, suggesting its potential use in the treatment of CML. researchgate.net

Thrombosis Models (e.g., FeCl3-induced thrombus formation)

Animal models are widely used to study thrombosis and evaluate antithrombotic agents. The FeCl3-induced thrombosis model is a common method used in mice and rats to induce local endothelial denudation and subsequent thrombus formation in mesenteric vessels or carotid/femoral arteries. ahajournals.orgxn--venenpraxis-zrich-f3b.chresearchgate.netifremer.fr This model allows for real-time imaging of thrombus formation using intravital microscopy. ahajournals.org In this model, the application of FeCl3 to vessels leads to the formation of thrombi. ahajournals.orgnih.gov Studies using the FeCl3-induced model have investigated the roles of various signaling pathways and evaluated the efficacy of antithrombotic compounds. ahajournals.orgresearchgate.netifremer.fr For instance, preinjection of mice with this compound resulted in a significant decrease in arterial thrombus size in a microvascular model of extracellular matrix exposure. ahajournals.org This indicates that this compound, as a Src kinase inhibitor, suppressed the thrombotic process in arterioles in this model. ahajournals.org

Table 1: Effect of this compound on Arterial Thrombus Size in FeCl3-Induced Model

| Treatment | Arterial Thrombus Size | Significance (vs. Control) |

| Saline Vehicle | Control | - |

| This compound | Decreased | P ≤ 0.05 ahajournals.org |

Note: Data extracted from a study using a microvascular model of extracellular matrix exposure.

Cancer Xenograft Models

Xenograft models involve transplanting human cancer cells, tissues, or organoids into immunodeficient mice. mdpi.comnih.gov These models are widely used in cancer research to study tumor growth, progression, and response to therapy. mdpi.comnih.gov Different types of xenograft models exist, including heterotopic (subcutaneous, subrenal capsule) and orthotopic models, with orthotopic models often better recapitulating the tumor microenvironment and metastatic spread. mdpi.comnih.gov Patient-derived xenograft (PDX) models, established from patient tumor tissue, are considered valuable for translational research as they retain many characteristics of the original tumors. mdpi.comnih.gov this compound has been indicated to inhibit tumor growth in xenograft models of various cancers. medchemexpress.commedchemexpress.com

Efficacy in Modulating Disease Progression

In vivo studies are crucial for evaluating the therapeutic efficacy of compounds in modulating disease progression. researchgate.netoncodesign-services.com Efficacy studies aim to determine how well a treatment works under controlled conditions and its ability to provide a beneficial therapeutic effect. oncodesign-services.com Animal models are instrumental in this process, allowing for the assessment of a compound's impact on disease endpoints such as tumor growth, infection progression, or the amelioration of disease-specific symptoms. oncodesign-services.comnih.gov

In the context of thrombosis, this compound demonstrated efficacy in reducing arterial thrombus size in a FeCl3-induced mouse model. ahajournals.org This suggests that inhibiting Src kinases can modulate the thrombotic process in arterioles. ahajournals.org While the provided information highlights the use of various animal models and the general importance of efficacy studies, specific detailed findings on this compound's efficacy in modulating the progression of CML, Alzheimer's disease, or other cancers in animal models, beyond the reduction of arterial thrombus size and general indication of tumor growth inhibition in xenografts, would require further investigation of the cited sources.

Table 2: Summary of this compound Efficacy in Select In Vivo Models

| Disease Model | Animal Species | Observed Efficacy | Supporting Source |

| FeCl3-induced Arterial Thrombosis | Mouse | Significant decrease in arterial thrombus size. ahajournals.org | ahajournals.org |

| Cancer Xenografts | Mouse | Inhibition of tumor growth. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

Resistance Mechanisms and Combination Therapies

Mechanisms of Intrinsic and Acquired Resistance to PD173952

Resistance to kinase inhibitors like this compound can arise through various mechanisms that allow cancer cells to evade the drug's inhibitory effects. These mechanisms can be broadly classified as intrinsic (pre-existing) or acquired (developing during treatment) nih.govplos.org.

Role of Alternative Signaling Pathway Activation (e.g., SYK, LYN phosphorylation)

One significant mechanism of resistance involves the activation of alternative signaling pathways that can bypass the inhibition of the primary target. Elevated phosphorylation levels of kinases such as SYK and LYN have been observed to activate downstream pathways like AKT and STAT, contributing to resistance nih.gov. SYK (Spleen Tyrosine Kinase) and LYN (Lck/Yes Novel Tyrosine Kinase) are members of the Src family of kinases, and their activation can provide alternative survival signals to the cell, compensating for the inhibition of the intended target of this compound. Research indicates that inhibiting SYK and LYN can successfully counteract this resistance mechanism nih.gov.

Strategies for Overcoming Resistance

Addressing resistance to this compound requires multifaceted strategies aimed at blocking alternative survival pathways, enhancing drug efficacy, or utilizing combinations of therapeutic agents gyde.aijointhecollective.comprosci.comresearchgate.net.

Rational Design of this compound Analogues

The rational design of this compound analogues involves modifying the chemical structure of the compound to improve its binding affinity to the target kinase, reduce off-target effects, or overcome specific resistance mechanisms, such as mutations in the kinase domain aacrjournals.org. This approach leverages a detailed understanding of the drug-target interaction and the molecular basis of resistance to create new compounds with enhanced therapeutic profiles. While specific details on the rational design of this compound analogues to overcome resistance were not extensively covered in the provided results, the principle of designing modified inhibitors to circumvent resistance mutations is a common strategy in kinase inhibitor development wikipedia.org.

Combination Therapeutic Approaches

Combining this compound with other therapeutic agents is a promising strategy to overcome or prevent the emergence of resistance. Combination therapies can target multiple pathways simultaneously, making it more difficult for cancer cells to develop compensatory mechanisms nih.gov. This approach can also allow for lower doses of each drug, potentially reducing toxicity while maintaining or enhancing efficacy.

Combining this compound with other kinase inhibitors that target alternative or synergistic pathways has shown potential in overcoming resistance. For instance, studies have investigated the combination of this compound with sunitinib and R406 nih.gov. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor mims.comnih.govguidetopharmacology.org. R406 is a potent SYK inhibitor cenmed.comcenmed.comnih.govmrc.ac.ukguidetoimmunopharmacology.org. Combined treatment with sunitinib and this compound or R406 has been observed to effectively reduce resistance in certain contexts, such as sunitinib resistance in renal cell carcinoma models nih.gov. Elevated phosphorylation of SYK and LYN contributes to sunitinib resistance, and the use of SYK and LYN inhibitors, such as R406, can inhibit this effect nih.gov.

This compound in Multi-drug Regimens

This compound is recognized as a tyrosine kinase inhibitor with activity against targets such as Lyn, Abl, and Csk, as well as being identified as a potent Myt1 kinase inhibitor guidetopharmacology.org. It is also characterized as a Src family kinase inhibitor and a Bcr-Abl tyrosine kinase inhibitor, suggesting potential applications in conditions like chronic myelogenous leukemia citeab.compharmakb.com. The strategic use of multi-drug regimens is a cornerstone in various therapeutic areas, particularly in oncology and infectious diseases, aiming to enhance efficacy, minimize resistance development, and target multiple pathways simultaneously wikidata.orgwikipedia.orgwikipedia.org.

Research into combination therapies involving kinase inhibitors is an active area, with studies exploring the synergistic potential of inhibiting various kinases to improve treatment outcomes in diseases such as cancer wikipedia.orgguidetopharmacology.org. For instance, studies have investigated combining inhibitors of Src family kinases with other tyrosine kinase inhibitors to achieve synergistic cell death in certain cancer types guidetopharmacology.org. The general principle involves targeting parallel pathways or blocking feedback loops that can limit the effectiveness of a single agent wikipedia.org.

While the biochemical properties and known targets of this compound suggest its potential utility in multi-drug strategies, particularly in diseases driven by Src or Bcr-Abl activity, detailed published research findings specifically providing comprehensive data tables on the outcomes of this compound in established multi-drug therapeutic regimens were not extensively available within the scope of the conducted literature search. The available information primarily characterizes this compound as a kinase inhibitor and discusses its potential based on its molecular targets and in the context of broader strategies involving kinase inhibition in combination therapy. Further research would be required to elucidate the specific efficacy and optimal combinations of this compound in multi-drug therapeutic settings.

Future Directions and Emerging Research Avenues

Exploration of PD173952 in Novel Therapeutic Areas

Research into this compound is expanding to investigate its potential therapeutic value in a range of diseases beyond its traditional targets. This includes exploring its effects on neurodegenerative conditions, disorders involving thrombosis and inflammation, and various types of cancer.

Neurodegenerative Diseases (e.g., Alzheimer's Disease targeting MARK4)

Microtubule affinity-regulating kinase 4 (MARK4) has been identified as a potential drug target for Alzheimer's disease (AD) and other neurodegenerative disorders. researchgate.netnih.govalzdiscovery.org MARK4 plays a key role in the pathological hyperphosphorylation of tau protein, a hallmark of AD, which leads to the destabilization of microtubules and the formation of neurofibrillary tangles. researchgate.netnih.govalzdiscovery.orgexplorationpub.commdpi.com Elevated MARK4 activity is linked to increased tau phosphorylation. researchgate.netnih.gov this compound has shown some selectivity towards the MARK4 isoform in in vitro studies. researchgate.net Research is ongoing to explore the potential of MARK4 inhibitors, including compounds like this compound, as a therapeutic strategy for neurodegenerative tauopathies such as Alzheimer's disease. alzdiscovery.orgmdpi.com

Thrombo-inflammatory Disorders

Thrombotic diseases, such as myocardial infarction and stroke, involve a crucial interplay between thrombosis and inflammation, a process termed thromboinflammation. frontiersin.orguk-essen.de this compound, as an inhibitor of Src family kinases, has been shown to block certain signaling pathways involved in platelet activation, a key component of thrombosis. science.govbham.ac.uk Research is exploring the role of various factors, including podoplanin and its interaction with CLEC-2, in thromboinflammation, suggesting potential targets for intervention in these disorders. frontiersin.org Given its activity against kinases involved in related pathways, this compound's potential in modulating thrombo-inflammatory processes is an area of investigation.

Other Oncology Applications beyond CML

While known as a Bcr-Abl tyrosine kinase inhibitor with possible use in chronic myelogenous leukemia (CML), this compound's activity against other kinases suggests potential in oncology applications beyond CML. researchgate.net Kinase inhibitors, including tyrosine kinase inhibitors (TKIs), are a significant class of cancer drugs that target specific protein kinases abnormally active in various cancers. frontiersin.org Research into other myeloproliferative disorders (MPDs) beyond CML has shown that targeting receptor tyrosine kinases like PDGFRs and c-Kit can be effective, as seen with imatinib, another TKI. nih.gov MARK4 inhibitors are also being investigated for cancer treatment, as MARK4 is dysregulated in some cancers, such as glioma. researchgate.netalzdiscovery.org The broader kinase inhibitory profile of this compound suggests it could be explored for efficacy in other cancers where these kinases or related pathways are involved.

Advanced Computational Modeling and Drug Discovery

Computational methods are increasingly vital in drug discovery, offering efficient ways to screen potential compounds and design novel drug candidates. sourceforge.iomdpi.commmsl.cz These approaches are being applied to this compound and its derivatives to understand their interactions and predict their properties.

Virtual Screening and Structure-Based Drug Design for this compound Derivatives

Virtual screening (VS) and structure-based drug design (SBDD) are powerful techniques used to identify potential drug candidates and design novel molecules with desired properties. sourceforge.iomdpi.commmsl.czresearchgate.net VS involves computationally screening large libraries of compounds against a target protein structure to predict binding affinity. sourceforge.iommsl.cz SBDD utilizes the 3D structure of the target to design molecules that fit and interact favorably with the binding site. sourceforge.iomdpi.commmsl.cz These methods can be used to design and screen novel derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.comresearchgate.net Computational approaches, such as molecular docking and dynamics simulations, are employed to analyze the binding interactions of compounds with target proteins. nih.govmdpi.commdpi.com

Predictive Models for Kinase Inhibition Profiles and Toxicity

Predictive models are being developed and utilized to understand the kinase inhibition profiles of compounds and forecast potential toxicity. frontiersin.orgmdpi.comfriendsofcancerresearch.org Machine learning techniques can be leveraged to understand the toxophore profiles of kinase inhibitors. mdpi.com Mathematical modeling can associate particular kinases with toxicities, such as cardiotoxicity induced by tyrosine kinase inhibitors. frontiersin.orgfriendsofcancerresearch.org These models are crucial for identifying potential liabilities early in the drug discovery process and for designing kinase inhibitors with narrower target specificity and lower toxicity, particularly for non-oncology indications like inflammation and neurodegeneration. mdpi.com Applying such predictive models to this compound can help in understanding its full spectrum of kinase interactions and predicting potential off-target effects or toxicities, guiding the development of safer and more effective derivatives.

Preclinical Research Methodological Advancements

Advancements in preclinical research methodologies are continuously seeking to improve the efficiency, accuracy, and translatability of findings. Preclinical studies are essential for evaluating the potential activity of compounds before clinical trials researchgate.net. Optimizing methods in this phase is crucial for the success of drug discovery and development nih.gov.

In Vitro and In Vivo Model Optimization

Optimization of in vitro and in vivo models is a critical aspect of preclinical research. In vitro models, particularly patient-derived cell models like 2D and 3D cultures, are considered reliable for mimicking in vivo pathophysiology and are valuable for personalized medicine approaches nih.govnih.gov. These models, derived from patient tissues such as nasal, bronchial, and rectal epithelia, are suitable for evaluating treatments and predicting the effect of mutations and therapies nih.govnih.gov. Despite their advantages, challenges remain regarding consistency and the lack of information on toxicology in some models like organoids mdpi.com.

In vivo animal models are widely used to mimic human disease conditions, although selecting the most appropriate model to fully recapitulate human disease phenotypes remains a challenge nih.gov. Optimization in in vivo studies involves considering factors such as dosing schedules, animal selection, randomization methods, and comparative therapy researchgate.net. Improving the predictive accuracy of preclinical models, both in vitro and in vivo, is essential for better informing clinical trials mdpi.com. The integration of advanced models based on patient-derived tissues is seen as a way to tailor therapies and improve outcomes nih.gov. Methodological quality assessment tools are also being developed and refined to improve the rigor of preclinical studies researchgate.net.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a widely used methodology in drug discovery to rapidly identify compounds with desired effects on a target from large libraries nih.govlabmanager.com. The process typically involves assay preparation, pilot screening, primary screening, secondary screening, and lead selection labmanager.com. Advances in automation, robotics, and detection strategies, particularly fluorescence measurement, have enabled the screening of numerous compounds daily labmanager.com.

HTS is used to identify "hits" that serve as starting points for further optimization labmanager.com. Virtual high-throughput screening (vHTS), an in silico process integrating computational techniques and compound libraries, is also employed to identify potential hits labmanager.com. Artificial intelligence and machine learning are further improving computational-aided drug design and HTS processes nih.govlabmanager.com.

In the context of this compound, high-throughput screening has been utilized in research. For example, this compound was identified as a hit in a high-throughput screen aimed at finding inhibitors of alpha-synuclein aggregation nih.gov. This specific finding demonstrates the practical application of HTS methodologies in identifying compounds like this compound with potential biological activity. The screening in this study involved testing a library of compounds and using a protein-fragment complementation assay nih.gov.

Conclusion

Summary of PD173952's Contributions to Kinase Biology and Therapeutic Development

This compound has made significant contributions to kinase biology by serving as a tool to investigate the roles of specific kinases, particularly in the Src and Bcr-Abl families, as well as Myt1 and potentially FGFR kinases. Its ability to inhibit these enzymes has been instrumental in dissecting complex signaling cascades involved in various cellular processes.

Research has utilized this compound to study the impact of Src kinase activity on biological phenomena such as thrombus formation. Studies involving this compound have demonstrated its capacity to essentially abolish collagen-induced tyrosine phosphorylation events in platelets and suppress the thrombotic process in arterioles in animal models, highlighting the critical role of GPVI-activated Src kinases in platelet procoagulant activity. wikipedia.orgwikipedia.org Furthermore, this compound has been identified in chemical screens aimed at understanding particle-induced macrophage death, pointing to the involvement of kinases like Src in phagocytosis as a potential intervention point for suppressing nanoparticle toxicity. guidetopharmacology.org

In the realm of therapeutic development, this compound, as a pyrido[2,3-d]pyrimidine compound, has been relevant in the context of developing more potent tyrosine kinase inhibitors, particularly in response to resistance observed with earlier compounds like imatinib (STI-571). nih.govresearchgate.net While imatinib is a paradigm for targeted tyrosine kinase therapeutics, reports of resistance have driven the search for alternatives. nih.gov this compound and related compounds, such as PD180970, have shown potent inhibitory effects on Bcr-Abl-dependent cell growth in the low nanomolar range, indicating their potential as lead compounds for overcoming resistance mechanisms. nih.gov

This compound has also been explored for its inhibitory activity against other kinases, including Myt1. Virtual screening studies have identified this compound as an active inhibitor of recombinant Myt1, with a reported Ki value in the nanomolar range. citeab.com This expands the spectrum of kinases inhibited by this compound and suggests its utility in studying cell cycle regulation, as Myt1 is involved in inhibiting Cdc2 activity to prevent premature mitosis. citeab.commims.com

The use of this compound in various research contexts underscores its value as a pharmacological probe for understanding kinase-driven biological processes and its indirect contribution to therapeutic development by informing the design and evaluation of kinase inhibitors.

Here is a table summarizing some reported kinase inhibition data for this compound:

| Kinase Target | Inhibition Metric | Value | Reference |

| Src-family kinases | Inhibition of collagen-induced tyrosine phosphorylation | Essentially abolished | wikipedia.org |

| Bcr-Abl | IC50 (cell growth) | 2–35 nM | nih.gov |

| Myt1 | Ki | 8.1 nM | citeab.com |

Unanswered Questions and Research Gaps

Despite its utility, research with this compound has also highlighted unanswered questions and research gaps. While this compound has been shown to inhibit specific kinases, a comprehensive and detailed understanding of its complete kinase selectivity profile across the kinome is often necessary for interpreting complex cellular phenotypes observed in studies. Although it is recognized as a Src kinase inhibitor, its effects might not be solely limited to this family, as suggested by its activity against Myt1 and potential effects on membrane dynamics. citeab.comnih.gov Further detailed profiling could reveal off-target effects that might confound research results or identify novel therapeutic targets.

The precise mechanisms by which this compound exerts some of its observed cellular effects, such as acting as an S-phase blocking agent in certain cell lines, require further investigation to fully elucidate the involved pathways beyond direct kinase inhibition. nih.gov Understanding these mechanisms is crucial for accurately interpreting experimental outcomes and designing more specific interventions.

Furthermore, while this compound has served as a lead compound for the development of related inhibitors with improved potency or specificity, the specific structural features of this compound that contribute optimally to its activity against particular kinases, and how modifications influence selectivity, warrant continued detailed structural and functional studies. This knowledge gap is common in the iterative process of drug discovery and optimization.

Outlook for this compound and Related Compounds in Clinical Translation

The outlook for this compound itself in direct clinical translation as a therapeutic agent appears limited, given its primary use as a research tool and the development of subsequent kinase inhibitors with potentially improved profiles. However, its significance lies in its contribution to the understanding of kinase biology and its role as a foundational structure for the development of related compounds that have progressed further in therapeutic exploration.

Pyrido[2,3-d]pyrimidine compounds, structurally related to this compound, continue to be investigated for their therapeutic potential, particularly as inhibitors of kinases implicated in cancer and other diseases. The insights gained from studying this compound's interactions with kinases like Bcr-Abl and Src have directly informed the design and testing of these next-generation inhibitors. nih.govresearchgate.net

The ongoing research into the kinases inhibited by this compound, such as Src, Bcr-Abl, and Myt1, continues to identify these enzymes as valid therapeutic targets. As our understanding of the roles of these kinases in disease progression deepens, compounds that modulate their activity, including those structurally related to this compound, may see continued development. The challenges of drug resistance, as seen with imatinib, underscore the need for diverse sets of kinase inhibitors, and compounds derived from the structural class of this compound may offer alternative mechanisms of inhibition or activity against resistant mutations. nih.govresearchgate.net

Therefore, while this compound may not become a clinical drug itself, its legacy persists through its role in advancing kinase biology research and its contribution to the pipeline of related compounds with potential for clinical translation. Future research may continue to use this compound as a reference compound or a starting point for the design of novel kinase inhibitors with tailored specificity and improved pharmacological properties.

Q & A

Q. What are the primary molecular targets of PD173952, and how do these inform its use in cellular studies?

this compound is a dual inhibitor targeting Src family kinases (e.g., Lyn, Abl, Csk with IC₅₀ values of 0.3 nM, 1.7 nM, and 6.6 nM, respectively) and Wee1 kinase . This dual activity necessitates careful experimental design to disentangle its effects on cell cycle regulation (via Wee1) and signaling pathways (via Src kinases). Researchers should validate target engagement using kinase activity assays (e.g., radioactive ATP-binding assays) and include controls such as siRNA knockdowns or alternative inhibitors to isolate mechanisms .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

this compound should be stored as a powder at -20°C for up to 3 years or in solvent (e.g., DMSO) at -80°C for 1 year to prevent degradation. Prior to use, warm the solution to room temperature, vortex thoroughly, and centrifuge to avoid precipitation. Aliquot to minimize freeze-thaw cycles, which can compromise stability .

Q. How does this compound influence pancreatic beta cell proliferation, and what experimental parameters are critical for reproducibility?

In rat pancreatic beta cells, this compound increased 15-day survival to 96% (z-score: 4.3) by inhibiting Wee1, which promotes G2/M phase progression . Key parameters include:

- Cell density : Optimize to avoid confluency-induced artifacts.

- Dose-response curves : Test 10–100 nM ranges to balance efficacy and off-target effects.

- Timing : Assess outcomes at 24–72 hours to capture dynamic responses .

Advanced Research Questions

Q. How can researchers account for this compound’s dual inhibition of Src kinases and Wee1 in mechanistic studies?

To isolate effects:

- Use combination studies with selective inhibitors (e.g., PD166285 for Src kinases vs. PD169316 for Wee1) .

- Employ time-course experiments to differentiate early signaling events (Src-mediated) from late cell cycle effects (Wee1-mediated).

- Leverage transcriptomic profiling (RNA-seq) to identify pathway-specific gene expression changes .

Q. What methodological approaches validate this compound’s specificity in kinase inhibition assays?

- Kinase selectivity panels : Screen against 50+ kinases to identify off-target interactions (e.g., Myt1 inhibition at Ki = 8.1 nM) .

- Rescue experiments : Overexpress target kinases in cell lines to reverse this compound effects.

- Structural modeling : Compare binding affinities using crystallography or molecular docking to confirm target engagement .

Q. How should data inconsistencies arising from this compound’s off-target effects be resolved?

- Statistical tools : Apply multivariate analysis (e.g., PCA) to distinguish primary vs. secondary effects in omics datasets .

- Orthogonal assays : Cross-validate results using CRISPR-Cas9 knockouts or phosphoproteomics to map signaling perturbations.

- Dose titration : Identify thresholds where off-target activity becomes significant (e.g., >100 nM for Myt1 inhibition) .

Q. What strategies optimize this compound’s use in combination therapies (e.g., with checkpoint inhibitors)?

- Synergy screening : Use Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy).

- Sequential dosing : Administer this compound post-checkpoint inhibitors to enhance apoptosis in resistant cells.

- Pharmacodynamic markers : Monitor p-Cdc2 (Tyr15) for Wee1 inhibition and p-Src (Tyr416) for Src kinase activity .

Methodological Guidelines

- Experimental Design : Follow PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- Data Analysis : Use tools like GraphPad Prism for dose-response modeling and R/Bioconductor for high-throughput data .

- Reporting : Adhere to Beilstein Journal of Organic Chemistry standards for experimental reproducibility, including detailed synthesis and characterization data for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。